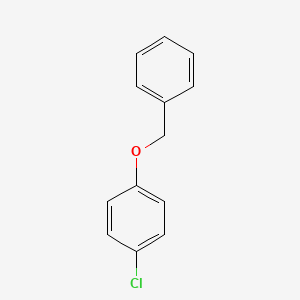

4-Benzyloxychlorobenzene

描述

Contextualizing 4-Benzyloxychlorobenzene within Contemporary Organic Chemistry Scholarship

This compound, a bichromophoric molecule with the chemical formula C₁₃H₁₁ClO, serves as a significant and versatile building block in the landscape of modern organic synthesis. smolecule.com It is an aryl ether characterized by a chlorobenzene (B131634) ring substituted at the para-position with a benzyloxy group. smolecule.comcymitquimica.com In contemporary chemical research, it is primarily valued as a chemical intermediate for constructing more complex molecular architectures. smolecule.comcymitquimica.com Its utility is demonstrated in the synthesis of a variety of organic compounds, ranging from potential pharmaceuticals to advanced functional materials. smolecule.com

The compound's structure is a key determinant of its role as a synthetic precursor. Researchers have utilized this compound in the synthesis of novel pyrazole (B372694) derivatives which have been investigated for potential antitumor properties. smolecule.com Furthermore, its application extends to materials science, where it has been used to create new Schiff base derivatives with potential uses in liquid crystal displays. smolecule.com It is also employed in proteomics research as a reagent for certain analytical techniques. smolecule.com The compound's stable, yet reactive, nature makes it a reliable starting point for multi-step synthetic pathways.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁ClO | nih.govscbt.com |

| Molecular Weight | 218.68 g/mol | nih.govscbt.com |

| Melting Point | 70-72 °C | fluorochem.co.uk |

| Boiling Point | 321 °C at 760 mmHg | lookchem.com |

| Density | 1.175 g/cm³ | lookchem.com |

| Appearance | Colorless solid | guidechem.com |

| CAS Number | 7700-27-8 | fluorochem.co.ukguidechem.com |

Note: The data in this table is interactive and can be sorted.

Significance of the Benzyloxy and Chloro Moieties in Chemical Synthesis and Reactivity

The synthetic utility of this compound is derived from the distinct chemical properties of its two primary functional groups: the benzyloxy group and the chloro substituent.

The benzyloxy group (–OCH₂C₆H₅) is particularly significant in synthetic organic chemistry, often employed as a protecting group for alcohols and phenols. ontosight.aiorganic-chemistry.org This group is relatively stable to a wide range of reaction conditions but can be cleaved selectively, most commonly via palladium-catalyzed hydrogenation, to reveal the original hydroxyl group. organic-chemistry.org This protective strategy is fundamental in multi-step syntheses of complex molecules. The benzyloxy group itself, being an ether linkage, is generally unreactive, but the adjacent benzylic position (the CH₂) exhibits enhanced reactivity, allowing for specific functionalization. wikipedia.org The ether's oxygen atom can also influence the electronic properties of the aromatic ring to which it is attached.

The chloro moiety (–Cl) is a halogen substituent that profoundly influences the reactivity of the benzene (B151609) ring. As an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic aromatic substitution reactions by reducing the ring's electron density. ontosight.ainumberanalytics.com However, it is an ortho-, para-directing group for incoming electrophiles. ontosight.ai Conversely, the presence of the chloro group can facilitate nucleophilic aromatic substitution (NAS) reactions, a pathway generally difficult for unsubstituted aryl halides. ontosight.aimsu.edu The carbon-chlorine bond is a key reaction site, enabling transformations such as the formation of organometallic species like Grignard reagents, which are powerful nucleophiles for creating new carbon-carbon bonds. msu.edugoogle.com This conversion of an aryl halide to a nucleophilic reagent is a cornerstone of synthetic chemistry. msu.edu

Current Research Landscape and Knowledge Gaps for this compound

Current research frequently positions this compound as a precursor for more elaborate molecules with specific functions. A notable area of investigation is its use in cross-coupling reactions. For instance, it is a starting material for the synthesis of 4-benzyloxy-biphenyl (B1274286), a compound that has been explored for its potential in developing liquid crystals.

Another significant research avenue involves its conversion into a Grignard reagent, 4-benzyloxyphenylmagnesium chloride. google.com A Japanese patent describes a method for preparing this reagent using tetrahydropyran (B127337) as a solvent, which subsequently reacts with methanol (B129727) to yield benzyl (B1604629) phenyl ether. google.com This highlights its role in organometallic chemistry for creating new ether linkages.

Studies have also explored the biological context of molecules derived from this compound. It has been shown to interact with the enzyme tyrosinase, not by directly affecting pigment formation, but by displacing an electron, which suggests potential for designing new enzyme modulators. smolecule.comcymitquimica.com Furthermore, its use in synthesizing derivatives with potential anticancer and antimicrobial activities continues to be an area of interest. smolecule.com For example, it is a key intermediate in the synthesis of certain pyrazole derivatives with potential antitumor activity. smolecule.com

Despite these applications, knowledge gaps remain. While its role as an intermediate is well-established, the full scope of its synthetic potential has not been exhaustively explored. There is an opportunity for further research into developing novel catalytic systems that can selectively functionalize either the chlorinated ring or the benzyl group. Moreover, while derivatives have shown promise in medicinal and materials science, a broader library of compounds derived from this compound could be synthesized and screened to uncover new lead compounds for drug discovery or novel materials with unique photophysical properties. The exploration of its reactivity in more complex, multicomponent reactions could also open new pathways to molecular diversity.

| Reaction Type | Reagents | Product | Research Application | Reference |

| Grignard Reagent Formation | Magnesium (Mg), Tetrahydropyran | 4-Benzyloxyphenylmagnesium chloride | Organometallic synthesis | google.com |

| Suzuki Coupling (example) | Diphenylborinic anhydride | 4-Benzyloxy-biphenyl | Liquid crystal synthesis | |

| Nitration | Nitrating agents | 2-Benzyloxy-5-chloronitrobenzene | Intermediate for medicinal chemistry | ontosight.ai |

Note: The data in this table is interactive and can be sorted.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCBJNFGAMHBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227819 | |

| Record name | Benzene, 1-chloro-4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7700-27-8 | |

| Record name | Benzene, 1-chloro-4-(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007700278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7700-27-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Benzyloxychlorobenzene and Its Derivatives

Novel Approaches to Ether Linkage Formation in Aryl Systems

The formation of the ether bond is the cornerstone of synthesizing 4-benzyloxychlorobenzene. Traditional methods are continually being refined by novel catalytic approaches that offer greater efficiency, selectivity, and milder reaction conditions.

The Williamson ether synthesis and the Ullmann condensation are two of the most prominent methods for forming the aryl ether linkage in this compound. The Williamson synthesis typically involves the reaction of a phenoxide with an alkyl halide. smolecule.com In the context of this compound, this would involve reacting the sodium salt of 4-chlorophenol (B41353) with benzyl (B1604629) chloride. This SN2 reaction is effective, particularly with primary alkyl halides like benzyl chloride, to minimize competing elimination reactions. organic-chemistry.org

The Ullmann condensation offers a complementary, copper-catalyzed approach for coupling an aryl halide with an alcohol or phenol (B47542). acs.org Historically, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. acs.org Modern iterations have seen significant improvements. The development of soluble copper catalysts, often supported by ligands like diamines or phenanthroline, allows the reaction to proceed under much milder conditions. acs.org Recent protocols have demonstrated the use of both Cu(I) and Cu(II) species, sometimes even in the absence of additional ligands, to efficiently synthesize aryl alkyl ethers. Furthermore, palladium-based catalysts, well-known for C-C and C-N cross-coupling reactions, have also been explored for C-O bond formation, providing a powerful alternative for constructing diaryl ethers from unactivated aryl halides.

| Method | Typical Reactants | Catalyst | Key Advantages | Challenges |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alkoxide (e.g., 4-chlorophenoxide) + Alkyl Halide (e.g., Benzyl chloride) | None (Base-mediated) | Versatile, well-established, good for primary halides. organic-chemistry.org | Susceptible to elimination with secondary/tertiary halides; requires strong base. organic-chemistry.org |

| Ullmann Condensation | Aryl Halide + Alcohol/Phenol | Copper (Cu) or Copper Salts (e.g., CuI) acs.org | Effective for aryl ether formation; modern methods use milder conditions. | Traditional methods require high temperatures; ligand may be necessary. acs.org |

| Palladium Cross-Coupling | Aryl Halide/Triflate + Alcohol/Phenol | Palladium (Pd) complexes with specialized ligands | High efficiency, applicable to unactivated aryl halides. | Catalyst cost, ligand sensitivity. |

In line with the growing importance of sustainable chemical manufacturing, several green chemistry principles have been applied to the synthesis of aryl ethers like this compound. A key advancement is the use of Phase-Transfer Catalysis (PTC). PTC facilitates reactions between reactants in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the benzyl chloride). cymitquimica.com Catalysts such as quaternary ammonium (B1175870) or phosphonium (B103445) salts transport the anionic nucleophile across the phase boundary, accelerating the reaction and often increasing yields while minimizing the need for hazardous, anhydrous organic solvents. cymitquimica.com

The use of alternative solvent systems is another cornerstone of green synthesis. Water, being non-toxic and abundant, is an ideal green solvent. Surfactant-assisted Williamson synthesis in aqueous media has been developed, where the surfactant helps to create micelles that act as microreactors, enabling the reaction between the hydrophobic organic compounds. Deep eutectic solvents (DESs), which are biodegradable and have low volatility, have also been successfully employed in Ullmann-type C-O coupling reactions, sometimes allowing for the catalyst and solvent to be recycled multiple times. msu.edu Additionally, techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. uwindsor.ca

| Technique | Principle | Benefit for Aryl Ether Synthesis | Example |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | Facilitates reaction between immiscible reactants. cymitquimica.com | Reduces need for harsh organic solvents, increases reaction rate. cymitquimica.com | Using quaternary ammonium salts in a biphasic water/organic system. cymitquimica.com |

| Aqueous Media Synthesis | Utilizes water as the primary solvent. | Environmentally benign, reduces reliance on volatile organic compounds (VOCs). | Surfactant-assisted Williamson synthesis. |

| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid heating. uwindsor.ca | Drastically reduces reaction times and energy consumption. uwindsor.ca | Microwave-mediated N-arylation, adaptable for O-arylation. libretexts.org |

| Deep Eutectic Solvents (DES) | Use of biodegradable, low-volatility solvent mixtures. msu.edu | Enables catalyst and solvent recycling, environmentally friendly. msu.edu | Ligand-free copper-catalyzed Ullmann coupling in choline (B1196258) chloride-based DES. msu.edu |

Regioselective Functionalization of Benzene (B151609) Rings in the Presence of Ether and Halide Substituents

Further derivatization of the this compound scaffold requires precise control over the position of new functional groups. The interplay between the electron-donating benzyloxy group and the deactivating but ortho-, para-directing chloro group governs the regioselectivity of electrophilic aromatic substitution and other functionalization reactions.

Directed ortho metalation (DoM) is a powerful strategy for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). snnu.edu.cn In this reaction, an organolithium reagent, such as n-butyllithium, deprotonates the aromatic ring specifically at the position adjacent to the DMG due to a coordinating effect. snnu.edu.cn

For this compound, there are two aromatic rings available for functionalization.

On the chlorophenyl ring: The benzyloxy group (-OCH₂Ph) is a potent DMG. It can direct lithiation to the positions ortho to itself (C3 and C5). The chlorine atom is a weaker directing group but can influence reactivity. However, a competing reaction in the presence of aryl halides is halogen-metal exchange, which for chlorides is generally slower than directed lithiation. snnu.edu.cn Therefore, treatment with a strong lithium base is expected to selectively metalate the C3/C5 positions, allowing for the introduction of a wide range of electrophiles.

On the benzyl ring: The ether oxygen can also direct metalation to the ortho positions (C2' and C6') of the benzyl group's phenyl ring. The outcome would depend on kinetic versus thermodynamic control and the specific reaction conditions.

This method provides a highly regioselective alternative to classical electrophilic substitution, which would likely yield a mixture of products. snnu.edu.cn

Introducing additional halogen atoms onto the this compound framework can be achieved through several methods, with the regiochemical outcome depending on the reaction conditions and the target position.

Aromatic Halogenation: Electrophilic bromination or chlorination of the chlorophenyl ring would be directed by the powerful activating and ortho-, para-directing benzyloxy group. Since the para position is already occupied by the chlorine atom, substitution would be strongly directed to the positions ortho to the benzyloxy group (C3 and C5).

Benzylic Halogenation: The methylene (B1212753) (-CH₂-) bridge is a benzylic position and is susceptible to radical halogenation. hznu.edu.cn Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN) would selectively introduce a bromine atom at the benzylic carbon, yielding 4-(bromophenylmethoxy)chlorobenzene. hznu.edu.cn This benzylic bromide is a versatile intermediate, readily participating in nucleophilic substitution reactions to introduce a wide array of other functional groups at that position. hznu.edu.cn

Stereoselective Synthesis of Chiral Analogs (if applicable)

The synthesis of chiral analogs of this compound, which are molecules that are non-superimposable on their mirror images, is an area of growing interest, particularly for applications in asymmetric catalysis and medicinal chemistry. While specific examples for this compound are not widely reported, advanced methodologies for the stereoselective synthesis of axially chiral diaryl ethers are directly applicable. nih.gov

Axially chiral diaryl ethers possess restricted rotation around the C-O-C bond, leading to stable, separable enantiomers (atropisomers). nih.gov The catalytic asymmetric synthesis of these structures is a significant challenge due to the relatively low rotational barrier compared to biaryl systems.

Recent breakthroughs have utilized several powerful strategies:

Desymmetrization: This approach starts with a prochiral molecule (a molecule that is not chiral but can be converted to one in a single step) and uses a chiral catalyst to selectively form one enantiomer of the product. N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification and chiral phosphoric acid-catalyzed desymmetric acylation are two such methods that have proven highly effective in creating C-O axially chiral diaryl ethers with excellent enantioselectivity.

Dynamic Kinetic Resolution: This strategy involves the conversion of a rapidly equilibrating mixture of enantiomers into a single, stable product enantiomer. This has been achieved using chiral phosphoric acid-catalyzed reactions.

Metal-Catalyzed Photoreductive Coupling: Cobalt-catalyzed photoreductive enantioselective coupling reactions have been developed to generate diaryl ethers with both axial and central chirality in high stereoselectivity. nih.gov

These methodologies could be adapted to produce chiral analogs of this compound by designing appropriate prochiral starting materials, for example, a diaryl ether with two identical functional groups on one of the rings that can be selectively modified by a chiral catalyst.

Multicomponent Reaction Strategies Incorporating this compound Precursors

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that incorporates the majority of the atoms from the starting materials. researchgate.net This approach offers high atom economy and efficiency, allowing for the rapid construction of complex molecules. slideshare.netrsc.org For the synthesis of derivatives containing the 4-benzyloxy-phenyl moiety, a key precursor such as 4-(benzyloxy)benzaldehyde (B125253) can be employed in well-known MCRs like the Passerini and Ugi reactions.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. slideshare.netwikipedia.org Discovered by Mario Passerini in 1921, it is one of the oldest known isocyanide-based MCRs. slideshare.netwikipedia.org By using 4-(benzyloxy)benzaldehyde as the carbonyl component, complex amide derivatives bearing the 4-benzyloxyphenyl group can be synthesized in a single step.

The Ugi four-component reaction (U-4CC) is another prominent MCR that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to yield an α-aminoacyl amide derivative. organic-chemistry.orgtcichemicals.comnumberanalytics.com This reaction is highly versatile and crucial for generating libraries of compounds for screening purposes, particularly in medicinal chemistry. organic-chemistry.orgnih.gov The mechanism is believed to involve the initial formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid. organic-chemistry.orgillinois.edu When 4-(benzyloxy)benzaldehyde is used as the aldehyde component, the resulting complex structures are valuable peptidomimetics. organic-chemistry.org

The strategic use of 4-(benzyloxy)benzaldehyde in these MCRs provides a direct route to highly functionalized molecules that would otherwise require lengthy, multi-step syntheses.

Table 1: Hypothetical Multicomponent Reactions Using 4-(Benzyloxy)benzaldehyde

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | General Product Structure |

| Passerini Reaction | 4-(Benzyloxy)benzaldehyde | Carboxylic Acid (R¹-COOH) | Isocyanide (R²-NC) | N/A | α-acyloxy amide |

| Ugi Reaction | 4-(Benzyloxy)benzaldehyde | Amine (R¹-NH₂) | Carboxylic Acid (R²-COOH) | Isocyanide (R³-NC) | α-aminoacyl amide |

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. mdpi.com This methodology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, improved reaction efficiency, and potential for automation and scalability. noelresearchgroup.comresearchgate.net

The synthesis of this compound is typically achieved via the Williamson ether synthesis, a nucleophilic substitution reaction between an alkoxide and an alkyl halide. numberanalytics.comwikipedia.org In this case, 4-chlorophenol is deprotonated to form an alkali phenoxide, which then reacts with benzyl chloride. wikipedia.org Translating this classic reaction to a continuous flow process can lead to significant improvements.

In a potential flow chemistry setup, solutions of sodium 4-chlorophenoxide and benzyl chloride would be pumped from separate reservoirs and combined at a T-mixer before entering a heated reactor. The reactor could be a packed-bed column or a microfluidic device, which provides a high surface-area-to-volume ratio for excellent temperature control. researchgate.net The use of a back-pressure regulator allows the system to be pressurized, enabling the use of solvents at temperatures above their atmospheric boiling points (superheated conditions). nih.govcinz.nz This can dramatically accelerate reaction rates, reducing the required residence time in the reactor from hours to minutes. wikipedia.org Continuous flow processes offer improved control over reaction conditions, which can lead to higher yields and purity while minimizing the formation of by-products. numberanalytics.com

Table 2: Illustrative Parameters for Continuous Flow Synthesis of this compound

| Parameter | Description | Illustrative Value |

| Reactants | 4-chlorophenol (as sodium salt), Benzyl chloride | 1.0 M solutions in a suitable solvent |

| Reactor Type | Packed-bed reactor or Microreactor | Stainless steel coil reactor |

| Temperature | Operating temperature of the reactor | 100 - 150 °C |

| Pressure | System pressure maintained by back-pressure regulator | 100 - 150 psi |

| Residence Time | Time reactants spend in the heated reactor zone | 5 - 20 minutes |

| Solvent | A suitable polar aprotic solvent | Dimethylformamide (DMF) or Acetonitrile (B52724) |

Elucidation of Reaction Mechanisms Involving 4 Benzyloxychlorobenzene

Mechanistic Studies of Nucleophilic Aromatic Substitution (SNAr) on the Chlorobenzene (B131634) Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings like the one in 4-benzyloxychlorobenzene. The electron-withdrawing nature of the chloro substituent, combined with the potential for resonance stabilization by the benzyloxy group, facilitates the attack of nucleophiles. Traditionally, the SNAr mechanism is depicted as a two-step addition-elimination process via a discrete Meisenheimer intermediate. However, recent studies suggest that the mechanism can also be concerted. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing SNAr reaction pathways. These studies help to elucidate the transition states and intermediates that govern the reaction's progress. For a given SNAr reaction, computational models can predict whether the mechanism is a classic two-step process involving a stable Meisenheimer complex or a single-step concerted process. researchgate.netstrath.ac.uk

The transition from a stepwise to a concerted mechanism is influenced by several factors, including the nature of the nucleophile, the leaving group, and the electronic properties of the aryl substrate. researchgate.net For a substrate like this compound, the electron-donating character of the benzyloxy group can influence the stability of the potential Meisenheimer intermediate. DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy path. For instance, in some SNAr reactions, the "Meisenheimer region" on the potential energy surface is very high in energy, favoring a concerted pathway that bypasses this high-energy intermediate. researchgate.net The electron affinity of the aryl halide is a key descriptor that can help predict whether a reaction will favor a concerted or stepwise mechanism. strath.ac.uk

| Factor Influencing SNAr Mechanism | Predicted Effect on this compound Reaction | Computational Tool |

| Nucleophile Strength | Stronger nucleophiles may favor a more concerted pathway. | DFT Calculations |

| Leaving Group Ability | The C-Cl bond cleavage is a critical step; its energetics influence the transition state. | Potential Energy Surface Mapping |

| Solvent Polarity | Polar solvents can stabilize charged intermediates like the Meisenheimer complex. | Solvation Models |

| Electronic Effects of Substituent | The p-benzyloxy group's electronic donation can destabilize the anionic intermediate. | Hammett Analysis, NBO Analysis |

Kinetic isotope effects (KIEs) offer profound insight into the rate-determining step and the structure of the transition state in chemical reactions. In the context of SNAr reactions on this compound, measuring the chlorine KIE (³⁵k/³⁷k) can help distinguish between different mechanistic possibilities. unm.edu A significant primary chlorine KIE would indicate that the C-Cl bond is being broken in the rate-determining step of the reaction.

For a traditional two-step SNAr mechanism, if the formation of the Meisenheimer complex is rate-determining, a small or negligible chlorine KIE would be expected. Conversely, if the breakdown of the intermediate to form the product is the slow step, a significant KIE would be observed. In a concerted mechanism, where bond formation and bond cleavage occur simultaneously, a significant KIE is also expected, as C-Cl bond breaking is inherently part of the single rate-determining step. nih.gov

Recent advancements have provided evidence from ¹²C/¹³C KIE studies that prototypical SNAr reactions may proceed through concerted mechanisms. nih.gov For enzymatic dehalogenation of 4-chlorobenzoyl-CoA, a related aryl chloride, a chlorine KIE of 1.0090 was measured, indicating that the transition state for chloride ion dissociation is sensitive to isotopic substitution, which originates from the high isotopic sensitivity of the C-Cl bond bending modes. unm.edu

Radical Reactions and Single-Electron Transfer Pathways

Beyond ionic pathways, this compound can participate in reactions involving radical intermediates, often initiated by single-electron transfer (SET). In a SET mechanism, an electron is transferred to the aryl chloride, generating a radical anion. This intermediate can then fragment, losing a chloride ion to form an aryl radical. mdpi.com

This aryl radical is a highly reactive species that can subsequently engage in various propagation steps, such as hydrogen atom abstraction or coupling with another radical or a nucleophile. mdpi.com Cathodic cross-coupling reactions of aryl halides provide a clear example of a SET pathway. In this process, an electron is transferred from a cathode to the aryl halide, initiating a radical chain reaction that proceeds entirely through anion radical intermediates without the need for a transition metal catalyst. mdpi.com While the benzylic position of similar molecules is known to undergo free-radical halogenation, SET pathways involving the aryl chloride moiety lead to C-C bond formation directly on the aromatic ring. youtube.comkhanacademy.orgmasterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as a viable substrate for these transformations. nobelprize.orgmdpi.com The Suzuki, Heck, and Sonogashira reactions are prominent examples, each proceeding through a characteristic catalytic cycle. nobelprize.orgharvard.edu The stability of the carbon-chlorine bond in chlorobenzene derivatives presents a challenge, often requiring more active catalysts compared to bromo- or iodo-analogs. chlorobenzene.ltd

The choice of ligand coordinated to the palladium center is crucial for the success of cross-coupling reactions involving aryl chlorides. Ligands modulate the electronic and steric properties of the catalyst, influencing its stability, activity, and selectivity. chlorobenzene.ltd Bulky, electron-rich phosphine ligands are particularly effective for activating the C-Cl bond in substrates like this compound. nih.gov

These ligands enhance the rate of oxidative addition, which is often the rate-determining step, and facilitate the subsequent reductive elimination step. nih.gov For example, ligands like SPhos have been shown to improve the yields of Suzuki-Miyaura coupling reactions involving benzylic chlorides. nih.gov In Heck reactions, the use of bidentate phosphine or nitrogen ligands can influence the reaction pathway, potentially favoring a cationic mechanism over a neutral one, which can impact regioselectivity and enantioselectivity. libretexts.org

| Ligand Type | Example | Role in Catalysis with Aryl Chlorides |

| Monodentate Phosphines | JohnPhos, SPhos | Increase electron density on Pd, promoting oxidative addition. nih.govnih.gov |

| Bidentate Phosphines | dppf, BINAP | Form stable chelate complexes, influence bite angle and reaction pathway. nih.govlibretexts.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form robust catalysts capable of activating C-Cl bonds. uwindsor.ca |

The catalytic cycle of palladium-catalyzed cross-coupling reactions fundamentally involves two key steps: oxidative addition and reductive elimination. nobelprize.org

Oxidative Addition: The cycle typically begins with the oxidative addition of the aryl chloride (Ar-Cl), in this case, this compound, to a low-valent palladium(0) complex. nobelprize.org This step involves the cleavage of the C-Cl bond and the formation of a new organopalladium(II) complex (Ar-Pd-Cl). uwindsor.ca This process is often the rate-limiting step, especially for less reactive aryl chlorides. researchgate.net The nature of the ligand on the palladium(0) species is critical; bulky, electron-donating ligands facilitate this step by increasing the electron density on the metal center, making it more nucleophilic. uwindsor.ca

Reductive Elimination: Following a transmetalation step (in Suzuki or Sonogashira reactions) or migratory insertion (in Heck reactions), the two organic fragments are brought together on the palladium(II) center. The final step is reductive elimination, where a new carbon-carbon bond is formed, and the palladium catalyst is regenerated in its Pd(0) oxidation state, ready to begin a new cycle. nobelprize.orguwindsor.ca This step is generally faster than oxidative addition. For instance, in Suzuki couplings of benzylic bromides, bulky, electron-rich phosphine ligands have been shown to accelerate both the oxidative addition and reductive elimination processes. nih.gov

Cleavage and Rearrangement Reactions of the Benzyl (B1604629) Ether Linkage

The bond between the benzylic carbon and the ether oxygen is the most labile in the this compound molecule, making it susceptible to cleavage under various conditions.

The cleavage of the benzyl ether in this compound under acidic conditions is a fundamental deprotection strategy. The reaction typically proceeds through an SN1-type mechanism due to the ability of the benzyl group to form a stable carbocation.

The mechanism is initiated by the protonation of the ether oxygen atom by a strong acid (e.g., H₂SO₄, TFA). This step converts the ether into a better leaving group (an alcohol). Subsequently, the protonated ether undergoes heterolytic cleavage of the C(aliphatic)-O bond. This is generally the rate-determining step and results in the formation of a resonance-stabilized benzyl carbocation and 4-chlorophenol (B41353). The stability of the benzyl carbocation is a key factor favoring the SN1 pathway over an SN2 mechanism, which would be hindered.

The general steps are as follows:

Protonation: The ether oxygen of this compound is protonated by an acid catalyst.

Carbocation Formation: The C-O bond cleaves, releasing 4-chlorophenol and forming a stable benzyl carbocation.

Cation Trapping: The benzyl carbocation is then neutralized by reacting with a nucleophile present in the medium (e.g., water, or a deliberately added cation scavenger).

Studies on analogous benzyl phenyl ethers have shown that the presence of cation scavengers, such as pentamethylbenzene or thioanisole, can accelerate the cleavage reaction. scispace.com These scavengers efficiently trap the electrophilic benzyl carbocation, preventing side reactions like Friedel-Crafts alkylation of the product phenol (B47542) and shifting the equilibrium towards the cleaved products. scispace.com

| Step | Description | Key Intermediate | Influencing Factors |

|---|---|---|---|

| 1 | Protonation of Ether Oxygen | Oxonium Ion | Acid Strength (pKa) |

| 2 | C(aliphatic)-O Bond Cleavage | Benzyl Carbocation | Carbocation Stability |

| 3 | Nucleophilic Attack/Trapping | Deprotected Alcohol & Benzylated Scavenger | Nucleophile/Scavenger Concentration |

While true photochemical rearrangements of simple benzyl aryl ethers are not common, the benzyl ether linkage is susceptible to photochemical cleavage, often proceeding through an oxidative mechanism. This process is distinct from acid catalysis and provides an alternative, milder deprotection strategy.

Visible-light-mediated oxidative debenzylation can be achieved using a photooxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov The mechanism involves:

Photoexcitation: The photooxidant (e.g., DDQ) absorbs light and is promoted to an excited state, making it a powerful oxidant.

Electron Transfer: The excited oxidant facilitates a single electron transfer (SET) from the benzyl ether, which has a moderately high oxidation potential.

Radical Cation Formation: This electron transfer generates a benzyl ether radical cation.

Deprotonation/Fragmentation: Subsequent hydrogen atom abstraction or proton loss, followed by fragmentation, leads to the cleavage of the C-O bond, ultimately yielding 4-chlorophenol and a benzaldehyde derivative.

This method's functional group tolerance makes it a valuable tool in complex syntheses. nih.gov In more specialized systems, such as benzyl ortho-iodophenyl ethers, irradiation with UV light can induce intramolecular cyclization reactions proceeding via triplet aryl cation intermediates, representing a true photochemical rearrangement. soton.ac.uk However, for this compound, oxidative cleavage is the more anticipated photochemical pathway.

Computational Modeling of Reaction Energetics and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms of chemical reactions by modeling their potential energy surfaces. Such studies allow for the calculation of activation energies and the characterization of transition states and intermediates, offering a detailed view of the reaction pathway.

| Reaction Step | Substrate | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Spirocycle Formation | 2-Phenoxybenzaldehyde | 5.1 |

| C-O Cleavage | 2-Phenoxybenzaldehyde | 15.8 |

| Spirocycle Formation | 2-(Pyridin-2-yloxy)benzaldehyde | 1.3 |

| C-O Cleavage | 2-(Pyridin-2-yloxy)benzaldehyde | 18.9 |

Data derived from computational studies on related aryl ether systems. These values illustrate how DFT can be used to compare reaction barriers and understand substituent effects.

Similarly, computational investigations into the reactions of 2-arylphenyl benzyl ethers have explored the delicate balance between different mechanistic pathways, such as acs.orgmdpi.com-Wittig rearrangement and dearomatization. nih.gov These studies calculate the energy barriers for competing reactions, including retrocyclization barriers, explaining how reaction conditions can be tuned to favor one product over another. nih.gov Although specific data for this compound is not detailed in these studies, the methodologies are directly applicable to understanding its reactivity, including the influence of the chloro-substituent on carbocation stability and reaction kinetics.

Applications of 4 Benzyloxychlorobenzene in Advanced Organic Synthesis

Building Block for Complex Pharmaceutical Intermediates

The structural attributes of 4-benzyloxychlorobenzene make it an important intermediate in the synthesis of various pharmaceutical compounds. smolecule.com The benzyloxy group can act as a protected phenol (B47542), which can be deprotected in later synthetic stages, while the chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions. This dual reactivity is exploited in the construction of complex molecular frameworks.

Heterocyclic compounds are foundational to many pharmaceutical drugs. This compound and its derivatives are instrumental in creating these essential scaffolds.

Pyrazoles : Research has demonstrated the use of this compound as a key intermediate in the synthesis of novel pyrazole (B372694) derivatives. smolecule.com For instance, it has been used in the synthesis of 3-(2-(benzyloxy)-4-chlorophenyl)-5-(2,4-dichlorophenyl)-1H-pyrazole derivatives. Pyrazole scaffolds are known to be present in molecules with potential antitumor activity. smolecule.com The general synthetic approach often involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent, where the benzyloxy-substituted phenyl ring is incorporated into the final heterocyclic structure.

Benzoxazinones : Benzoxazinones are another class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. nih.govuomosul.edu.iq They are often synthesized from anthranilic acid derivatives. nih.govuomosul.edu.iq While direct synthesis from this compound is not prominently documented in the reviewed literature, its structural motifs are relevant. The 4-benzyloxyphenyl group could be incorporated into the benzoxazinone (B8607429) structure through multi-step synthetic pathways, serving as a precursor to a substituted anthranilic acid or a related component.

An Active Pharmaceutical Ingredient (API) is the biologically active component of a drug product. This compound serves as a foundational element in the synthesis of various APIs, particularly those requiring a substituted phenol moiety.

Its derivatives have been investigated for their potential as antimicrobial and anticancer agents. smolecule.com A notable application is in the synthesis of compounds with potential antitubercular activity. For example, a multi-step synthesis has been developed to produce a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. nih.gov In this synthesis, the benzyloxy group serves as a key functional handle throughout the reaction sequence.

| API Precursor Application | Target Molecule Class | Potential Therapeutic Area |

| Synthesis of Pyrazole Derivatives | Substituted Pyrazoles | Oncology |

| Synthesis of Aminoquinolines | N-(4-(benzyloxy)benzyl)-4-aminoquinolines | Infectious Diseases (Tuberculosis) |

Role in the Synthesis of Agrochemicals and Herbicides

The utility of this compound extends to the agrochemical industry, where it functions as an intermediate in the creation of new crop protection agents. smolecule.com The development of effective and selective herbicides is crucial for modern agriculture. Heterocyclic structures, similar to those found in pharmaceuticals, are also prevalent in agrochemicals. For instance, benzoxazinone-inspired molecules, specifically their sulphur analogs like 1,4-benzothiazinones, have been synthesized and evaluated as bioherbicides for weed control. mdpi.com Given that this compound is a precursor for various phenolic and heterocyclic compounds, its role in the synthesis of novel herbicides and other agrochemicals is an area of active research.

Precursor in Material Science Applications

Beyond life sciences, this compound is a valuable precursor for creating functional materials with specific physical and chemical properties. smolecule.com Its rigid aromatic core and reactive sites are ideal for building the ordered molecular structures required in material science.

Liquid crystals (LCs) are materials with properties between those of conventional liquids and solid crystals, finding widespread use in display technologies. nih.govmdpi.com The molecular structure of this compound, specifically the 4-benzyloxyphenyl moiety, is a common component in calamitic (rod-shaped) liquid crystals. nih.gov

Research has focused on the synthesis of phenyl benzoate (B1203000) derivatives, which are a well-studied class of calamitic compounds. nih.gov A specific example is the synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), a liquid crystal compound. nih.govtubitak.gov.tr In this synthesis, the 4-benzyloxyphenol unit is esterified with a substituted benzoic acid to form the final, elongated molecule that exhibits liquid crystalline phases. nih.govtubitak.gov.tr Similarly, other series of liquid crystals, such as (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, have been prepared where a terminal benzyloxy group is attached to a Schiff base core. mdpi.com The presence of the benzyloxy group significantly influences the mesomorphic (liquid crystalline) properties of these materials. mdpi.com

| Liquid Crystal Compound | Core Structure | Key Synthetic Step |

| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) | Phenyl Benzoate | Esterification of 4-benzyloxyphenol |

| (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Schiff Base (Azomethine) | Condensation of 4-(benzyloxy)benzaldehyde (B125253) with an aniline |

In polymer chemistry, this compound and its close derivatives are used to synthesize functional polymers. A key related compound, 4-(Benzyloxy)benzyl chloride, is commercially available bound to a polymer resin (polystyrene cross-linked with divinylbenzene). sigmaaldrich.com This "Wang chlorinated resin" is used in applications like Fmoc solid-phase peptide synthesis, where the benzyloxybenzyl group acts as a linker to which amino acids or other molecules can be attached and later cleaved. sigmaaldrich.com

Reagent in the Derivatization of Natural Products

The modification of natural products is a cornerstone of medicinal chemistry and drug discovery, aiming to enhance biological activity, improve pharmacokinetic properties, or facilitate further synthetic transformations. nih.govmdpi.com Phenolic hydroxyl groups are common functionalities in a vast array of natural products, including flavonoids, stilbenes, and other polyphenols, but their reactivity can interfere with desired chemical modifications at other sites of the molecule. researchgate.netnih.gov Therefore, the protection of these phenolic groups is a critical step in multi-step syntheses. scispace.comresearchgate.net

The benzyloxy group, introduced via reagents like this compound, can serve as a stable and robust protecting group for phenols. The ether linkage is generally resistant to a wide range of reaction conditions, including those involving bases, nucleophiles, and hydrides. The introduction of this group onto a phenolic natural product typically proceeds via a nucleophilic substitution reaction, such as the Williamson ether synthesis. In this process, the phenolic hydroxyl group is deprotonated with a base to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon atom of a reagent to form the ether. While benzyl (B1604629) halides are more commonly employed for this purpose, this compound represents a chemically viable alternative for introducing the benzyloxy moiety.

The derivatization of natural products with the benzyloxy group can also directly modify their biological or physical properties. For instance, masking polar phenolic groups can increase a molecule's lipophilicity, potentially enhancing its ability to cross biological membranes.

Below is a table illustrating the potential application of this compound in the derivatization of representative phenolic natural products.

| Natural Product Core | Phenolic Moiety to be Derivatized | Potential Product after Reaction with this compound | Purpose of Derivatization |

| Resveratrol | 4'-Hydroxystilbene | 4'-(Benzyloxy)stilbene derivative | Protection for further synthesis; Modulation of lipophilicity and biological activity. |

| Naringenin | Flavonoid (A and B rings) | 7-O-Benzylnaringenin or 4'-O-Benzylnaringenin | Site-selective protection for targeted modification of other hydroxyl groups. scispace.com |

| Tyrosol | 4-Hydroxyphenylethanol | 4-(Benzyloxy)phenylethanol derivative | Enhancement of antioxidant properties and solubility characteristics. nih.gov |

| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | 4-Benzyloxy-3-methoxybenzaldehyde | Intermediate for the synthesis of more complex flavor compounds or pharmaceutical agents. |

This table represents chemically plausible transformations based on established principles of organic synthesis. The use of this compound for these specific reactions may not be widely documented in the literature.

Scaffold for the Design of Advanced Functional Molecules

The rigid, aromatic structure of this compound makes it an excellent building block, or scaffold, for the synthesis of advanced functional molecules, particularly those used in materials science. Its key feature is the presence of a reactive C-Cl bond on an aromatic ring, which can participate in various cross-coupling reactions to form new carbon-carbon bonds.

One of the most powerful methods for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov In this reaction, an organoboron compound (like a boronic acid or its ester) is coupled with an organohalide, such as this compound. This reaction is highly efficient for creating biaryl or substituted aryl structures, which form the core of many functional materials. researchgate.net

The 4-(benzyloxy)biphenyl unit, synthesized from this compound, is a common structural motif in liquid crystals. chemicalbook.com Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and their molecular structure is critical to their function. tcichemicals.com Typically, they consist of a rigid core (the biaryl scaffold) and flexible terminal chains (like the benzyloxy group). The specific arrangement and properties of these molecules allow them to manipulate light, making them essential components in display technologies (LCDs). nih.govresearchgate.net By using this compound in Suzuki coupling reactions, chemists can precisely construct the rigid core of these advanced materials. chemicalbook.com

The synthesis of 4-benzyloxy-biphenyl (B1274286) from this compound provides a direct example of its use as a molecular scaffold, as detailed in the following table.

| Reaction | Reactants | Catalyst System | Product | Application of Product Scaffold |

| Suzuki-Miyaura Coupling | 1. This compound 2. Phenylboronic Acid (or its anhydride) | Palladium Catalyst (e.g., Pd(PPh₃)₄) and Base (e.g., Na₂CO₃) | 4-Benzyloxy-biphenyl chemicalbook.com | Core structural unit for calamitic (rod-shaped) liquid crystals; Building block for organic light-emitting diodes (OLEDs) and other electronic materials. |

The resulting 4-benzyloxy-biphenyl scaffold can be further functionalized to tune the final properties of the material, demonstrating the foundational role of this compound in the bottom-up design of complex functional molecules.

Theoretical and Computational Investigations of 4 Benzyloxychlorobenzene

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular attributes, including electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules like 4-benzyloxychlorobenzene. mdpi.com DFT methods are used to determine the electron density, from which various molecular properties can be derived. scirp.org A key aspect of this analysis involves the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. dergipark.org.trejosat.com.tr A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy group, particularly the oxygen atom and the phenyl ring, which can act as electron donors. Conversely, the LUMO is likely to be distributed over the chlorobenzene (B131634) ring, influenced by the electron-withdrawing nature of the chlorine atom. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

DFT calculations can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. scispace.com In this compound, the MEP would likely show negative potential around the oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack, and positive potential around the hydrogen atoms.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Diphenyl Ether

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.52 | Electron-donating capability |

| LUMO Energy | -1.25 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.27 | Chemical stability and reactivity |

| Dipole Moment | 2.15 D | Overall polarity of the molecule |

Note: The data in this table are representative values for a molecule structurally similar to this compound and are intended for illustrative purposes.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. rsc.org These methods, such as Møller–Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular energies and spectroscopic properties. rsc.org

For this compound, ab initio calculations can be employed to:

Determine accurate interaction energies: These calculations can elucidate the nature of non-covalent interactions, which are crucial for understanding how the molecule might interact with biological targets or other molecules. rsc.org

Predict spectroscopic data: Ab initio methods can be used to calculate vibrational frequencies (infrared and Raman spectra) and electronic transition energies (UV-Vis spectra). dntb.gov.ua These theoretical spectra can be compared with experimental data to confirm the molecular structure and provide a detailed assignment of spectral features.

Molecular Dynamics Simulations for Conformational Analysis

The flexible nature of this compound, particularly around the ether linkage, means that it can adopt multiple conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the characterization of different stable conformations and the transitions between them. mdpi.com

For this compound, the key degrees of freedom are the torsional angles around the C-O-C bridge. MD simulations can reveal the preferred orientations of the two aromatic rings relative to each other and the dynamics of their motion. This is critical for understanding how the molecule might fit into a binding site of a biological target. frontiersin.org The results of MD simulations can be used to generate a potential energy surface, identifying the low-energy conformers that are most likely to be populated at a given temperature.

Table 2: Example of Conformational Analysis Data for a Diaryl Ether

| Conformer | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 60 | 0.0 | 45 |

| B | 180 | 1.2 | 25 |

| C | -60 | 0.0 | 30 |

Note: This table presents hypothetical data to illustrate the type of information obtained from a conformational analysis of a flexible diaryl ether.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org For a class of compounds like benzyl (B1604629) phenyl ethers, QSAR models can be developed to predict their activity based on calculated molecular descriptors. nih.govresearchgate.net

A QSAR study involving this compound and its analogues would typically involve:

Data Set Compilation: Assembling a series of related compounds with measured biological activity.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). nih.govresearchgate.net

Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a model that correlates the descriptors with the observed activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For this compound, important descriptors would likely include those related to its size, shape, hydrophobicity, and the electronic effects of the chlorine substituent. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding further drug discovery efforts.

Cheminformatics and Database Analysis for Related Structures

Cheminformatics involves the use of computational tools to store, retrieve, and analyze chemical information. researchgate.net Publicly available databases like PubChem are invaluable resources for this purpose. nih.gov An analysis of this compound in such databases can reveal a wealth of information about its known properties and identify structurally related compounds.

A cheminformatics approach would allow for:

Similarity Searching: Identifying compounds with similar 2D or 3D structures to this compound. libretexts.org This can help in understanding the structure-activity landscape around this chemical scaffold.

Substructure Searching: Finding all compounds that contain the 4-chlorophenyl benzyl ether core structure.

Property Analysis: Comparing the physicochemical and predicted biological properties of this compound with those of its neighbours in chemical space.

This type of analysis can help to identify trends in activity, potential off-target effects, and opportunities for designing new molecules with improved properties.

Table 3: Related Structures to this compound Found in PubChem

| Compound Name | PubChem CID | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| Benzyl phenyl ether | 13633 | C13H12O | Lack of chlorine substituent |

| 1-Chloro-4-phenoxybenzene | 12948 | C12H9ClO | Direct ether linkage between rings |

| 4-Bromobenzyl 4-chlorophenyl ether | 2804568 | C13H10BrClO | Bromine on the benzyl group |

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 4 Benzyloxychlorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) in Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-benzyloxychlorobenzene in the solution state. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra provides a complete picture of the molecule's atomic connectivity.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the proton signals are found in distinct regions corresponding to the benzylic protons and the two aromatic rings. The benzylic protons (-CH₂-) typically appear as a sharp singlet, as there are no adjacent protons to cause splitting. The five protons of the unsubstituted benzyl (B1604629) ring and the four protons of the para-substituted chlorobenzene (B131634) ring produce complex multiplets in the aromatic region of the spectrum. The integration of these signals confirms the ratio of protons in each unique environment.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's symmetry, fewer than 13 signals are expected. The carbon atoms of the chlorobenzene ring show four distinct signals, while the benzyl group contributes another four signals (three for the aromatic ring and one for the benzylic carbon). The chemical shifts are influenced by the electronegativity of the neighboring oxygen and chlorine atoms. docbrown.info

2D-NMR: To definitively assign each proton and carbon signal and confirm the molecular structure, 2D-NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons within each of the aromatic rings, helping to resolve the overlapping multiplet patterns. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduepfl.ch It allows for the unambiguous assignment of carbon signals based on the previously identified proton signals. For instance, the benzylic proton singlet in the ¹H spectrum would correlate to the benzylic carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons over longer ranges (typically two to three bonds). sdsu.eduepfl.ch This is crucial for connecting the different fragments of the molecule. For example, HMBC would show a correlation from the benzylic protons to the carbon atom of the chlorobenzene ring that is bonded to the ether oxygen, thus confirming the connectivity of the benzyl group to the chlorophenyl moiety.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|---|

| Benzylic | -CH₂- | ~5.05 | ~70.1 | Singlet (s) |

| Aromatic (Chlorophenyl) | C-O | - | ~157.5 | - |

| Aromatic (Chlorophenyl) | CH (ortho to O) | ~6.95 | ~116.1 | Doublet (d) |

| Aromatic (Chlorophenyl) | CH (ortho to Cl) | ~7.25 | ~129.5 | Doublet (d) |

| Aromatic (Chlorophenyl) | C-Cl | - | ~125.9 | - |

| Aromatic (Benzyl) | C (quaternary) | - | ~136.8 | - |

| Aromatic (Benzyl) | CH (ortho) | ~7.43 | ~127.5 | Multiplet (m) |

| Aromatic (Benzyl) | CH (meta) | ~7.37 | ~128.7 | Multiplet (m) |

| Aromatic (Benzyl) | CH (para) | ~7.32 | ~128.2 | Multiplet (m) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound (C₁₃H₁₁ClO), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. nih.gov

Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic M⁺ peak at m/z 218 and an M+2 peak at m/z 220, with a relative intensity of approximately one-third of the M⁺ peak. miamioh.edu

The molecular ion is energetically unstable and undergoes fragmentation. The most characteristic fragmentation pathway for benzyl ethers is the cleavage of the C-O bond, leading to the formation of the highly stable benzyl cation, which rearranges to the tropylium (B1234903) cation (C₇H₇⁺). This fragment gives rise to a very intense peak, often the base peak, at m/z 91. miamioh.edulibretexts.org

Other significant fragmentation pathways include:

Loss of the benzyl group to form the 4-chlorophenoxy cation ([M-C₇H₇]⁺) at m/z 127.

Loss of a chlorine atom from the molecular ion ([M-Cl]⁺) to produce an ion at m/z 183.

Fragmentation of the benzyl ring itself, leading to smaller aromatic fragments.

| m/z Value | Proposed Ion Structure | Formula | Significance |

|---|---|---|---|

| 218/220 | [C₁₃H₁₁ClO]⁺ | C₁₃H₁₁³⁵Cl / C₁₃H₁₁³⁷Cl | Molecular Ion (M⁺/M+2) |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium cation (often the base peak) |

| 127/129 | [C₆H₄ClO]⁺ | C₆H₄³⁵ClO / C₆H₄³⁷ClO | 4-chlorophenoxy cation |

| 183 | [C₁₃H₁₁O]⁺ | C₁₃H₁₁O | Loss of Chlorine |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

A study on the crystal structure of 1-(benzyloxy)-4-chlorobenzene revealed that it crystallizes in the orthorhombic system. The analysis showed that the two benzene (B151609) rings are nearly coplanar, with a very small dihedral angle of 3.4(1)° between them. All observed bond lengths and angles were within the normal ranges for such compounds. The crystal packing is stabilized by weak C-H···π interactions involving both aromatic rings. This detailed structural information is crucial for understanding the solid-state properties and intermolecular forces governing the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁ClO |

| Molecular Weight | 218.67 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 11.485 (2) Å |

| b = 13.033 (3) Å | |

| c = 7.3333 (15) Å | |

| Unit Cell Volume (V) | 1097.7 (4) ų |

| Molecules per Unit Cell (Z) | 4 |

| Temperature | 298 K |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing reaction mixtures in which it is a component.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating and quantifying non-volatile or thermally sensitive compounds. libretexts.org For a moderately non-polar compound like this compound, a reversed-phase HPLC method is typically employed. researchgate.net This involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase (e.g., a gradient mixture of acetonitrile (B52724) and water). ekb.eg Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb strongly in the UV region. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for accurate purity determination and quantification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov It is ideal for analyzing volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). As components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each peak. This allows for the confident identification of the main compound and any volatile impurities by comparing their mass spectra and retention times to known standards or libraries. nih.gov The high sensitivity of GC-MS makes it suitable for detecting trace-level impurities.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nist.gov The resulting spectra serve as a molecular "fingerprint" and are used to identify the functional groups present.

The IR and Raman spectra of this compound are dominated by vibrations associated with its key structural features: the ether linkage, the chlorinated aromatic ring, and the benzyl group.

Key vibrational modes include:

C-O-C Stretching: The asymmetric and symmetric stretching of the ether group gives rise to strong bands in the IR spectrum, typically in the 1250-1000 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations appear as a group of bands above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene rings produce characteristic peaks in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The vibration of the carbon-chlorine bond results in a strong absorption in the fingerprint region, typically around 750-700 cm⁻¹. uantwerpen.be

Out-of-Plane C-H Bending: The substitution pattern on the benzene rings can be inferred from the strong out-of-plane C-H bending bands in the 900-675 cm⁻¹ region. A para-substituted ring, as in the chlorophenyl moiety, typically shows a strong band around 850-800 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Rings |

| 3000-2850 | C-H Stretch | -CH₂- (Benzylic) |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| ~1240 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1040 | C-O-C Symmetric Stretch | Aryl Ether |

| ~830 | C-H Out-of-Plane Bend | para-Disubstituted Ring |

| ~740 | C-H Out-of-Plane Bend | Monosubstituted Ring |

| ~720 | C-Cl Stretch | Aryl Chloride |

Environmental Fate and Degradation Pathways of Chlorobenzene Derivatives Relevant to 4 Benzyloxychlorobenzene

Photodegradation Mechanisms in Atmospheric and Aquatic Environments

There is no specific information available on the photodegradation of 4-Benzyloxychlorobenzene in either atmospheric or aquatic environments. While studies on other chlorobenzene (B131634) derivatives and diaryl ethers exist, detailing processes like direct photolysis and reactions with hydroxyl radicals, these cannot be directly applied to this compound without specific research on the compound.

Bioremediation and Microbial Degradation Studies

No studies on the bioremediation or microbial degradation of this compound were identified. The degradation of chlorobenzenes is known to occur under both aerobic and anaerobic conditions by various microorganisms. nih.govd-nb.infoacs.org These processes typically involve dioxygenase enzymes initiating the breakdown of the chlorinated ring. d-nb.infoacs.org However, the presence of the benzyloxy group would likely influence the microbial metabolic pathways, and no research has been published to detail these specific interactions for this compound.

Transformation Products and Their Environmental Implications

As there are no studies on the degradation of this compound, its transformation products are unknown. Therefore, their potential environmental implications cannot be assessed. For other chlorobenzenes, transformation can lead to the formation of chlorocatechols, and in some cases, complete mineralization to carbon dioxide and chloride. d-nb.infoacs.org

Adsorption and Mobility in Soil and Sediment Systems

Specific data on the adsorption and mobility of this compound in soil and sediment systems is not available. The mobility of organic compounds in soil is influenced by factors such as their water solubility and affinity for organic carbon. tandfonline.com Without experimental data for this compound, its potential to adsorb to soil particles or move through the soil profile remains uncharacterized.

Future Research Directions and Emerging Trends for 4 Benzyloxychlorobenzene

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and 4-Benzyloxychlorobenzene is no exception. rsc.orgacs.org These computational tools offer unprecedented opportunities to accelerate discovery and optimize processes.

Predictive Modeling for Properties and Reactivity: Machine learning models are increasingly capable of predicting the physicochemical properties and reactivity of molecules with high accuracy. rsc.org For this compound, AI can be trained on large datasets of related substituted benzenes and diaryl ethers to predict various parameters. researchgate.netnih.gov This includes predicting its behavior in different reaction conditions, potential side products, and the properties of its novel derivatives. Neural networks, for instance, have been successfully used to predict the outcomes of electrophilic aromatic substitution reactions on substituted benzenes. acs.org Such models can guide experimental work, saving time and resources by prioritizing the most promising synthetic routes and target molecules.

Accelerating Drug and Materials Discovery: AI-driven platforms can screen virtual libraries of compounds derived from the this compound scaffold for potential biological activity or specific material properties. acs.org By identifying patterns and structure-activity relationships that may not be obvious to human researchers, AI can pinpoint new derivatives with high potential for applications in pharmaceuticals or functional materials. acs.orgrsc.org This data-driven approach can significantly shorten the discovery and development pipeline for new drugs and materials. rsc.org

Automated Synthesis and Reaction Optimization: AI is also being integrated with automated synthesis platforms. acs.org For a compound like this compound, an AI system could analyze existing literature and experimental data to devise optimal synthetic protocols. rsc.org These systems can adjust reaction parameters in real-time to maximize yield and purity, moving towards fully autonomous experimentation. rsc.org For instance, ML has been used to predict reaction performance in complex cross-coupling reactions, a key method for synthesizing diaryl ethers.

| Application of AI/ML | Potential Impact on this compound Research | Relevant AI/ML Techniques |

| Property Prediction | Forecasts physical, chemical, and biological properties of new derivatives. | Neural Networks, Random Forest, Gradient-Domain Machine Learning. acs.orggithub.com |

| Reaction Prediction | Predicts outcomes, yields, and optimal conditions for synthetic transformations. rsc.org | Supervised Learning, Active Learning, Deep Tensor Neural Networks. rsc.orgacs.org |

| Material/Drug Discovery | Screens virtual libraries to identify derivatives with desired functionalities. | High-Throughput Virtual Screening, Quantitative Structure-Activity Relationship (QSAR) models. |

| Automated Synthesis | Enables robotic systems to perform and optimize syntheses with minimal human intervention. | Reinforcement Learning, Bayesian Optimization. |

Sustainable and Green Chemical Engineering of Synthetic Routes

The principles of green chemistry are a major driving force in modern chemical synthesis, aiming to reduce environmental impact and improve efficiency. Future research on this compound will heavily focus on developing more sustainable synthetic methods.

Eco-Friendly Solvents and Reaction Conditions: Traditional syntheses of diaryl ethers often rely on volatile and hazardous organic solvents. ritsumei.ac.jp A key trend is the shift towards greener alternatives. Water, being abundant and environmentally benign, is an increasingly explored medium for reactions like the Ullmann condensation. diva-portal.orgsioc-journal.cn Deep eutectic solvents (DESs) are another promising class of green solvents, offering a non-toxic and recyclable medium for copper-catalyzed coupling reactions. frontiersin.orgnih.gov Metal-free synthesis of diaryl ethers in water at low temperatures represents a significant step towards sustainable chemistry. diva-portal.orgsu.se

Atom Economy and Waste Reduction: Future synthetic strategies will prioritize atom economy, maximizing the incorporation of starting materials into the final product. Metal-free cascade reactions using diaryliodonium salts are being developed to produce diaryl ethers with minimal waste. su.se The ability to recover and reuse reagents, such as the iodoarene byproduct from diaryliodonium salt reactions, further enhances the sustainability of the process. diva-portal.org

Energy Efficiency: Innovations such as microwave-assisted and ultrasound-irradiated syntheses are being explored to reduce reaction times and energy consumption compared to conventional heating methods. chemicalpapers.com These techniques can overcome the traditionally harsh conditions of reactions like the Ullmann coupling, making the synthesis of this compound and related compounds more energy-efficient. chemicalpapers.comresearchgate.net

| Green Chemistry Approach | Application to this compound Synthesis | Key Benefits |

| Alternative Solvents | Utilizing water or Deep Eutectic Solvents (DESs) for Ullmann or SNAr reactions. ritsumei.ac.jpsioc-journal.cnfrontiersin.org | Reduced toxicity, improved safety, potential for solvent recycling. |

| Metal-Free Catalysis | Employing diaryliodonium salts for O-arylation in aqueous media. diva-portal.orgsu.se | Avoids toxic and expensive transition metal catalysts. ritsumei.ac.jp |